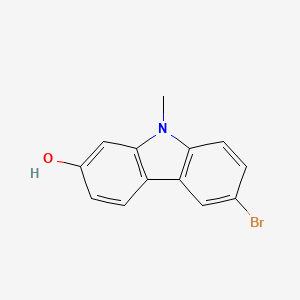

9H-Carbazol-2-ol, 6-bromo-9-methyl-

Description

Historical Context and Evolution of Carbazole (B46965) Research

The journey of carbazole chemistry began in 1872 when Graebe and Glaser first identified the parent compound, also known as dibenzopyrrole. mdpi.com Early research focused on fundamental synthesis methods. The Graebe-Ullmann reaction, reported in 1896, involved the diazotization and heating of aminodiphenylamine. nih.gov Another foundational method is the Borsche-Drechsel cyclization, where phenylhydrazine (B124118) condenses with cyclohexanone (B45756), followed by cyclization and dehydrogenation to form the carbazole core. nih.gov Over the last three decades, interest in the carbazole scaffold has grown exponentially, driven by its presence in numerous biologically active natural products, functional materials, and pharmaceuticals. bohrium.comrsc.org This has spurred the development of more efficient and selective synthetic methodologies to access the carbazole core. bohrium.comrsc.org

Structural Features and Aromaticity of the Carbazole Skeleton

The carbazole structure is a tricyclic aromatic heterocycle, featuring two benzene (B151609) rings fused to a central five-membered, nitrogen-containing pyrrole (B145914) ring. numberanalytics.comwikipedia.org This planar framework, with the chemical formula C₁₂H₉N, possesses a large conjugated π-electron system which is the source of its characteristic properties. nih.govwikipedia.org

The nitrogen atom is sp² hybridized, and its lone pair of electrons contributes to the aromaticity of the system. numberanalytics.com However, studies have shown that the aromaticity is not uniform across the structure. The two terminal benzene rings exhibit strong aromatic character, while the central five-membered heterocyclic ring has a comparatively reduced aromaticity. rsc.org This non-uniform electron delocalization influences the molecule's electronic and optical properties. rsc.org Electrophilic substitution reactions, such as nitration or halogenation, predominantly occur at the electron-rich 3- and 6-positions. numberanalytics.comresearchgate.net

Table 1: Properties of the Parent Carbazole Molecule

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₉N |

| Molar Mass | 167.211 g·mol⁻¹ |

| Melting Point | 246.3 °C |

| Boiling Point | 354.69 °C |

| Appearance | White crystalline solid |

Data sourced from PubChem CID 6854 wikipedia.orgnih.gov

Rationale for Multi-Functionalization: The Case of 9H-Carbazol-2-ol, 6-bromo-9-methyl-

The strategic placement of various functional groups onto the carbazole skeleton is a key method for tuning its physicochemical properties to suit specific applications. nih.gov The compound 9H-Carbazol-2-ol, 6-bromo-9-methyl- is a prime example of such multi-functionalization, where each substituent—bromo, methyl, and hydroxyl—is introduced to impart specific characteristics.

Bromination at the 6-position: Halogenation, particularly bromination, at the 3 or 6 positions is a common strategy. The bromine atom is an electron-withdrawing group that can modify the electronic and photophysical properties of the carbazole core. researchgate.netontosight.ai Crucially, the bromo-substituent serves as a versatile synthetic handle for further modifications, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl groups. nih.gov

Methylation at the 9-position (N-substitution): The introduction of an alkyl group, such as methyl, on the nitrogen atom serves several purposes. It can enhance the solubility of the carbazole derivative in organic solvents and prevent the formation of intermolecular hydrogen bonds that can occur with the N-H group. mdpi.comresearchgate.net This substitution also influences the electronic properties and has been a focus of research for developing materials with specific therapeutic potentials. mdpi.comresearchgate.net

Hydroxylation at the 2-position: The presence of a hydroxyl (-OH) group introduces a site for hydrogen bonding, which can influence intermolecular interactions and crystal packing. It can also be a key pharmacophore in biologically active molecules or act as a precursor for synthesizing other derivatives, such as ethers or esters, to further fine-tune the compound's properties.

Overview of Research Directions for Substituted Carbazole Derivatives

The versatility of the carbazole scaffold has led to its exploration in a wide array of research fields. The ability to easily functionalize the 3, 6, and 9 positions allows for the creation of a vast library of derivatives with tailored properties. mdpi.comresearchgate.net

Organic Electronics: Carbazole derivatives are extensively studied as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govbohrium.comontosight.ai Their excellent hole-transporting properties, high thermal stability, and strong fluorescence make them ideal candidates for host materials, emitters, and photosensitive dyes. nih.govnumberanalytics.commdpi.com

Pharmaceutical Chemistry: The carbazole nucleus is a key component in many natural alkaloids and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com Research has demonstrated their potential as antimicrobial, antitumor, antioxidant, anti-inflammatory, and neuroprotective agents. mdpi.comresearchgate.net

Materials Science: Beyond electronics, carbazole-based polymers are investigated for applications such as gas capture and storage. The electron-rich nature and microporous structure of certain carbazole polymers make them effective at adsorbing gases like CO₂. nih.gov They are also used in the production of pigments and as photocatalysts. wikipedia.org

Scope and Objectives of the Academic Research on 9H-Carbazol-2-ol, 6-bromo-9-methyl-

While specific research dedicated exclusively to 9H-Carbazol-2-ol, 6-bromo-9-methyl- is not extensively documented in publicly available literature, the objectives for its synthesis and study can be inferred from research on analogous structures. The primary goals of investigating such a molecule would likely include:

Synthesis and Characterization: Developing an efficient and regioselective multi-step synthesis route to obtain the target compound in good yield and purity. This would be followed by comprehensive characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure.

Photophysical Properties Investigation: A key objective would be to study its absorption and emission properties (fluorescence, phosphorescence) in various solvents and in the solid state. The goal would be to understand how the specific combination of bromo, methyl, and hydroxyl substituents influences the electronic transitions and energy levels, which is critical for potential applications in optoelectronic devices like OLEDs. rsc.org

Exploration as a Synthetic Intermediate: Research would likely focus on utilizing the bromine atom at the 6-position and the hydroxyl group at the 2-position as reactive sites for further chemical transformations. This would enable the creation of a new family of more complex carbazole derivatives, potentially leading to novel materials or biologically active compounds. nih.gov

Biological Activity Screening: Given the wide range of pharmacological activities reported for other substituted carbazoles, a logical research direction would be to screen 9H-Carbazol-2-ol, 6-bromo-9-methyl- and its subsequent derivatives for potential anticancer, antimicrobial, or antioxidant properties. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-9-methylcarbazol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-15-12-5-2-8(14)6-11(12)10-4-3-9(16)7-13(10)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWHKLVZQMAZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729945 | |

| Record name | 6-Bromo-9-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809287-14-7 | |

| Record name | 6-Bromo-9-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 9h Carbazol 2 Ol, 6 Bromo 9 Methyl

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 9H-Carbazol-2-ol, 6-bromo-9-methyl- allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process highlights the key bond formations and functional group interconversions required for its synthesis.

Disconnection at the Hydroxyl Group

One logical disconnection involves the hydroxyl group at the C-2 position. This bond can be retrosynthetically disconnected via a C-O bond cleavage. In the forward sense, this suggests the introduction of the hydroxyl group onto a pre-existing 6-bromo-9-methyl-9H-carbazole scaffold. This could potentially be achieved through electrophilic hydroxylation, although such reactions can sometimes lack regioselectivity. A more common and reliable approach involves the use of a precursor with a methoxy (B1213986) group at the C-2 position, which can be subsequently demethylated to yield the desired hydroxyl functionality. This strategy benefits from the relative ease of introducing a methoxy group and the well-established methods for ether cleavage.

Disconnection at the Bromo Substituent

Another key disconnection is at the C-Br bond. The bromine atom at the C-6 position can be introduced via electrophilic bromination of a 9-methyl-9H-carbazol-2-ol or a protected precursor. The carbazole (B46965) ring is electron-rich and susceptible to electrophilic substitution. The directing effects of the existing substituents (hydroxyl/methoxy and the nitrogen atom) will influence the regioselectivity of the bromination reaction. The positions para to the nitrogen atom (C-3 and C-6) are the most activated sites for electrophilic attack. acs.org Therefore, direct bromination of a 2-substituted-9-methylcarbazole would likely lead to substitution at the C-6 position with high selectivity.

Strategies for N-Methylation

The N-methyl group can be introduced at various stages of the synthesis. One approach is the N-methylation of a pre-formed 6-bromo-9H-carbazol-2-ol or its protected precursor. This is a common strategy in carbazole chemistry, often achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Alternatively, the nitrogen atom can be methylated at an earlier stage, for instance, by starting with an N-methylated aniline (B41778) derivative in a carbazole ring-forming reaction. The choice of when to introduce the methyl group will depend on the compatibility of the N-methylation conditions with other functional groups present in the molecule.

Synthesis of Precursor Carbazole Scaffolds

The construction of the core carbazole scaffold is a critical step in the synthesis of the target compound. Several classical and modern methods are available for this purpose.

Fischer Indole (B1671886) Synthesis and Variants for Carbazole Formation

The Fischer indole synthesis is a powerful and widely used method for the formation of indole rings, which can be extended to the synthesis of carbazoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or an aldehyde. wikipedia.org For the synthesis of a carbazole precursor, a cyclohexanone (B45756) derivative would be reacted with a suitably substituted phenylhydrazine (B124118).

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the indole ring. wikipedia.org To obtain a carbazole, a tetrahydrocarbazole intermediate is initially formed, which is then aromatized.

For the synthesis of a precursor to 9H-Carbazol-2-ol, 6-bromo-9-methyl-, one could envision the reaction of a substituted phenylhydrazine with a cyclohexanone derivative. For instance, reacting 4-bromo-phenylhydrazine with 4-methoxycyclohexanone (B142444) under acidic conditions would lead to a tetrahydrocarbazole intermediate, which upon aromatization and subsequent N-methylation would provide a key precursor. The regioselectivity of the Fischer indole synthesis can be influenced by the substitution pattern on both the phenylhydrazine and the cyclic ketone. cdnsciencepub.com

Table 1: Key Reactions in Fischer Indole Synthesis for Carbazole Formation

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Phenylhydrazone Formation | Substituted Phenylhydrazine, Cyclohexanone derivative, mild acid or base catalyst |

| 2 | Cyclization (Indolization) | Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) |

Cadogan Cyclization Approaches

The Cadogan cyclization is another important method for the synthesis of carbazoles, offering advantages in terms of functional group tolerance and regiocontrol. acs.orgacs.org This reaction involves the reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, such as triphenylphosphine (B44618) or triethyl phosphite. acs.orgacs.org

The synthesis of the required 2-nitrobiphenyl (B167123) precursor can be achieved through Suzuki or Ullmann coupling reactions. For the synthesis of a precursor to our target molecule, a coupling reaction between a 1-bromo-2-nitrobenzene (B46134) derivative and a substituted phenylboronic acid (or phenol) would be a viable route. For example, coupling 2-bromo-5-nitrotoluene (B182602) with a boronic acid derived from a protected 4-bromophenol (B116583) could provide the necessary biphenyl (B1667301) intermediate.

The subsequent reductive cyclization with a phosphine (B1218219) reagent proceeds via deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring. acs.org The reaction conditions, particularly the temperature and the choice of solvent, can significantly influence the yield of the carbazole product. acs.org

Table 2: Key Reactions in Cadogan Cyclization for Carbazole Formation

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Biphenyl Synthesis (e.g., Suzuki Coupling) | Substituted 2-halonitroarene, Substituted arylboronic acid, Palladium catalyst, Base |

Transition Metal-Catalyzed Cyclizations for Carbazole Ring Construction

The formation of the carbazole skeleton is a foundational step in the synthesis of 9H-Carbazol-2-ol, 6-bromo-9-methyl-. Transition metal-catalyzed cyclization reactions are powerful methods for constructing this tricyclic system. These strategies often involve the intramolecular C-H amination of diarylamines or related precursors, providing an efficient route to the carbazole core. chim.it

Palladium-, copper-, and rhodium-based catalysts are frequently employed to facilitate these transformations. For instance, the intramolecular C-H amination of 2-aminobiphenyls is a well-established method for generating carbazole derivatives. chim.it In the context of synthesizing the target molecule, a precursor such as a suitably substituted N-methylated diarylamine would undergo cyclization. The catalyst facilitates the formation of a carbon-nitrogen bond to close the central five-membered ring, yielding the 9-methyl-9H-carbazole scaffold. While classical methods like the Borsche-Drechsel cyclization exist, transition metal-catalyzed routes often offer milder reaction conditions and greater functional group tolerance. chim.it

Regioselective Functionalization of the Carbazole Ring

With the 9-methyl-9H-carbazole core established, the subsequent challenge lies in the precise installation of the hydroxyl and bromo groups at the C2 and C6 positions, respectively. The order of these functionalization steps is crucial, as the directing effects of the existing substituents influence the regiochemical outcome of subsequent reactions.

Introduction of the Hydroxyl Group at the C2 Position

Placing a hydroxyl group specifically at the C2 position of the carbazole nucleus requires regioselective methods, as direct oxidation can often lead to mixtures of isomers. nih.gov

A common and reliable strategy for introducing a hydroxyl group at a specific position on an aromatic ring is through the hydrolysis of a suitable precursor. This indirect method offers superior regiochemical control compared to direct oxidation. For the synthesis of 2-hydroxycarbazoles, a synthetic route might involve a precursor where a latent hydroxyl group is already in place. For example, a methoxy group (or another ether linkage) at the C2 position can be cleaved under acidic or basic conditions to yield the desired hydroxyl group.

Another approach involves the use of a diazonium salt intermediate. An amino group at the C2 position can be converted into a diazonium salt, which is then subjected to hydrolysis to produce the 2-hydroxycarbazole (B1203736) derivative. This method is a staple in aromatic chemistry for the regioselective installation of hydroxyl groups. Patent literature describes the synthesis of 2-hydroxycarbazole (2-HCB) as a useful intermediate, highlighting its importance in more complex structures. google.com Synthetic strategies have been developed to access 2-hydroxybenzocarbazoles from precursors like alkynylcyclohexadienones and 2-aminophenols, showcasing advanced cascade reactions that can build the hydroxylated carbazole system. researchgate.net

Direct oxidation of the carbazole ring to introduce a hydroxyl group is possible but often lacks the precise regioselectivity needed for this synthesis. Enzymatic oxidation, for example, has been shown to hydroxylate carbazole, but the position of hydroxylation can vary. Naphthalene 1,2-dioxygenase and biphenyl 2,3-dioxygenase have been used to oxidize carbazole to 3-hydroxycarbazole, which arises from the dehydration of an unstable cis-dihydrodiol intermediate. nih.gov This outcome underscores the challenge of achieving C2 selectivity through direct oxidation.

For a targeted synthesis, oxidation methods would likely require a pre-functionalized substrate where directing groups guide the oxidant to the desired C2 position. However, given the propensity for oxidation at other sites, precursor routes are generally favored for their predictability and higher yields of the specific isomer required.

Site-Specific Bromination at the C6 Position

The introduction of a bromine atom at the C6 position is typically achieved through electrophilic aromatic substitution. The success of this step depends on the directing effects of the substituents already present on the carbazole ring—namely the N-methyl group and the C2-hydroxyl group (or a protected version of it). Both the nitrogen of the carbazole ring and the hydroxyl group are activating, ortho-, para-directing groups. This electronic influence is key to achieving the desired regioselectivity.

Electrophilic brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for the bromination of carbazoles and other aromatic compounds. wisdomlib.orglibretexts.org The choice of reagent and reaction conditions can be tuned to control the extent and selectivity of the bromination. researchgate.netresearchgate.net

N-Bromosuccinimide (NBS): NBS is a versatile and often milder alternative to Br₂ for electrophilic bromination. researchgate.netrsc.org It can be used with a variety of catalysts or solvents to achieve high regioselectivity. For instance, the bromination of activated aromatic substrates with NBS can be catalyzed by acids or performed on solid supports like silica (B1680970) gel to enhance selectivity. tandfonline.com In the synthesis of 6-bromo-9-methyl-9H-carbazol-2-ol, the powerful para-directing effect of the C2-hydroxyl group would strongly favor the introduction of the bromine atom at the C6 position, which is para to the hydroxyl group and meta to the ring nitrogen's influence in the other ring. The presence of an N-methyl group on the carbazole nitrogen enhances the electron-donating nature of the ring system, further facilitating electrophilic substitution.

Molecular Bromine (Br₂): While effective, molecular bromine is a harsh reagent and can sometimes lead to over-bromination or side reactions if not carefully controlled. researchgate.netresearchgate.net Its use often requires a Lewis acid catalyst to polarize the Br-Br bond and generate a potent electrophile. libretexts.org The reaction mechanism involves the attack of the electron-rich carbazole ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgyoutube.com

The following table summarizes typical conditions for electrophilic bromination of carbazole derivatives, illustrating the common reagents and conditions employed.

| Reagent | Catalyst/Solvent | Typical Outcome | Reference |

| NBS | H₂SO₄ | Electrophilic bromination of tetrahydrocarbazole. | wisdomlib.org |

| NBS | Acetonitrile (B52724) | Mild and regiospecific nuclear bromination. | tandfonline.com |

| NBS | Silica Gel | Selective monobromination of activated rings. | tandfonline.com |

| Br₂ | Lewis Acid (e.g., FeBr₃) | Standard electrophilic aromatic bromination. | libretexts.org |

| HBr/Oxidant | O₂ (aerobic) | "Green" oxidative bromination method. | nih.gov |

This table presents generalized findings on the bromination of carbazole and related aromatic systems and does not represent a direct synthesis of the title compound.

The synthesis of 6-bromo-1,4-dimethyl-9H-carbazole has been reported, indicating that the C6 position is accessible for functionalization. nih.gov A plausible synthetic sequence for the target molecule would therefore involve the formation of the 9-methyl-9H-carbazol-2-ol intermediate, followed by a regioselective electrophilic bromination at the C6 position using a reagent like NBS.

Radical Bromination Approaches

Radical bromination provides a pathway for the introduction of bromine atoms onto aromatic rings through a free-radical chain mechanism. This process is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and utilizes a bromine source like N-bromosuccinimide (NBS).

In the context of a carbazole scaffold, the reaction proceeds via the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the carbazole ring to form a carbazolyl radical and HBr. The subsequent reaction of the carbazolyl radical with a molecule of NBS propagates the chain, yielding the brominated carbazole and a new succinimidyl radical. The regioselectivity of radical bromination on the carbazole nucleus can be influenced by the electronic and steric effects of existing substituents. For the precursor 9-methyl-9H-carbazol-2-ol, the hydroxyl (-OH) group is an ortho-, para-directing activator, while the heterocyclic nitrogen also directs electrophilic and radical attack. Bromination is anticipated to occur at positions electronically activated by these groups, with the C6 position being a likely target.

Key parameters that are optimized for such transformations include the choice of solvent, reaction temperature, and the molar ratio of the substrate to the brominating agent. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are often employed to facilitate the radical mechanism.

Catalytic Bromination Strategies

Catalytic bromination involves the use of a catalyst, often a Lewis acid, to enhance the electrophilicity of the bromine source, leading to electrophilic aromatic substitution. This method offers an alternative to radical bromination and can provide different regioselectivity. Common bromine sources include molecular bromine (Br₂) or N-bromosuccinimide (NBS), while catalysts can range from simple Lewis acids like FeCl₃ or AlCl₃ to more complex systems.

For the synthesis of 6-bromo-9-methyl-9H-carbazol-2-ol, a catalytic approach would involve the reaction of 9-methyl-9H-carbazol-2-ol with a brominating agent in the presence of a catalyst. The catalyst polarizes the Br-Br bond (in Br₂) or the N-Br bond (in NBS), generating a potent electrophile (Br⁺). This electrophile is then attacked by the electron-rich carbazole ring. The strong activating and ortho-, para-directing nature of the hydroxyl group at C2, combined with the influence of the nitrogen atom, makes the C6 position susceptible to electrophilic attack.

The reaction conditions for catalytic bromination must be carefully controlled to avoid over-bromination or side reactions. The choice of solvent, temperature, and catalyst loading are critical variables. Polar aprotic solvents are often suitable for these reactions.

N-Alkylation for Methylation at the 9H-Position

The introduction of a methyl group at the 9-position of the carbazole nitrogen (N-alkylation) is a fundamental step in the synthesis of the target compound. This transformation is typically achieved by treating the precursor, 6-bromo-9H-carbazol-2-ol, with a methylating agent in the presence of a base.

Direct N-Methylation Protocols

Direct N-methylation is a common and straightforward method for this transformation. The reaction involves the deprotonation of the carbazole nitrogen by a base to form a nucleophilic carbazolide anion, which then attacks the methylating agent in an Sₙ2 reaction.

Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of base and solvent is crucial for achieving high yields. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective. Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in a solvent like acetone (B3395972) or acetonitrile, which may require heating to proceed at a reasonable rate. nih.gov Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems.

| Base | Methylating Agent | Solvent | Temperature | Reference |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | DMF | Room Temp. | General |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone | Reflux | General |

| Cesium Carbonate (Cs₂CO₃) | Methyl Iodide (CH₃I) | Acetonitrile | Reflux | General |

Advanced Coupling Reactions for Building Complex Derivatives

The bromine atom at the C6 position of 9H-Carbazol-2-ol, 6-bromo-9-methyl- serves as a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com It involves the reaction of an organohalide (in this case, the 6-bromo-carbazole derivative) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.org

This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. researchgate.netnih.gov For the 6-bromo-9-methyl-9H-carbazol-2-ol substrate, Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, alkenyl, or alkyl groups at the C6 position. This versatility is crucial for synthesizing libraries of carbazole derivatives for structure-activity relationship (SAR) studies in drug discovery or for tuning the electronic properties of materials.

The catalytic cycle typically involves a Palladium(0) species. Key components of the reaction include the palladium source, the ligand, the base, and the solvent.

| Catalyst / Ligand | Base | Solvent System | Typical Substrates | Reference |

| Pd(PPh₃)₄ | Potassium Carbonate (K₂CO₃) | Toluene/Ethanol/Water | Arylboronic acids | nih.gov |

| Pd(dppf)Cl₂ | Cesium Carbonate (Cs₂CO₃) | Dioxane/Water | Heteroarylboronic acids | researchgate.net |

| CataCXium A palladacycle | Cesium Carbonate (Cs₂CO₃) | 2-MeTHF | Various boronic esters | rsc.org |

| Pd(OAc)₂ / SPhos | Potassium Phosphate (K₃PO₄) | Toluene/Water | Alkylboronic acids | General |

The selection of the specific catalyst-ligand system and base is critical and is often optimized depending on the nature of the coupling partners. nih.gov For instance, electron-rich or electron-poor arylboronic acids may require different conditions for optimal reactivity and yield. mdpi.com

Hartwig-Buchwald Amination for N-Functionalization

The Hartwig-Buchwald amination stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-functionalization of heterocyclic compounds, including the carbazole skeleton. wikipedia.orgnih.gov The reaction typically involves the coupling of an amine with an aryl halide or triflate, facilitated by a palladium catalyst and a phosphine ligand in the presence of a base. wikipedia.orgorganic-chemistry.org

In the context of synthesizing carbazole derivatives, this methodology can be applied in two primary ways:

Construction of the Carbazole Ring: A common strategy involves the initial Buchwald-Hartwig coupling of an appropriately substituted arylamine and an aryl halide to form a diarylamine precursor. This intermediate then undergoes a subsequent palladium-catalyzed oxidative cyclization to forge the carbazole ring system. researchgate.netresearchgate.net

Direct N-Functionalization: Alternatively, a pre-existing NH-carbazole can be directly coupled with an aryl or alkyl halide to introduce a substituent on the nitrogen atom. beilstein-journals.org For the synthesis of 9H-Carbazol-2-ol, 6-bromo-9-methyl-, a precursor like 6-bromo-9H-carbazol-2-ol could theoretically be N-methylated, although direct methylation with reagents like methyl iodide is also common. scispace.com The Hartwig-Buchwald reaction is particularly valuable for introducing more complex aryl or heteroaryl groups at the N-9 position.

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the N-functionalized product and regenerates the active Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with sterically hindered and electron-rich phosphines often providing the best results. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination in Carbazole Synthesis

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Application Example | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | Diarylamine synthesis for carbazole precursor | 93 | researchgate.net |

| Pd(OAc)₂ | - | K₂CO₃ | Toluene | 120 | N-Arylation of carbazole with iodonium (B1229267) salt | 71 | beilstein-journals.org |

| Pd-PEPPSI-IPr(NMe₂)₂ | - | K₃PO₄ | tAmOH | 120 | Amination of aryl tosylates | up to 94 | acs.org |

| Pd/C | - | K₂CO₃ | Acetone | Reflux | N-Methylation (via MeI) | - | scispace.com |

This table presents generalized conditions from the literature for the synthesis of various carbazole derivatives; specific conditions would need optimization for the target compound.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Nickel-Catalyzed)

While palladium has dominated the field of cross-coupling catalysis, nickel has emerged as a powerful and more cost-effective alternative. nih.gov Nickel catalysts can mediate a wide range of transformations, including C-C, C-N, and C-O bond formations, and are often effective for activating less reactive electrophiles like aryl chlorides or ethers. nih.govresearchgate.netacs.org

For carbazole synthesis, nickel-catalyzed reactions offer several strategic advantages:

C-H Activation/Annulation: Nickel catalysts can promote the synthesis of polycyclic carbazoles through sequential C-H bond activations and annulation reactions with coupling partners like alkynes. nih.gov This approach allows for the rapid construction of complex carbazole cores from simpler precursors.

Kumada and Negishi Couplings: These classic nickel-catalyzed cross-coupling reactions, which pair Grignard reagents (Kumada) or organozinc reagents (Negishi) with organic halides, are effective for C-C bond formation. nih.govyoutube.com In carbazole synthesis, they could be used to introduce alkyl or aryl substituents onto the carbazole framework.

C-O Bond Activation: Nickel catalysts are particularly adept at cleaving traditionally inert C-O bonds, such as those in methoxy-substituted arenes. researchgate.net This allows for the use of readily available aryl ethers as coupling partners. For instance, a methoxycarbazole could be coupled with a Grignard reagent to form an alkyl-substituted carbazole. researchgate.net

The catalytic cycle for many nickel-catalyzed cross-couplings is believed to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. acs.orgyoutube.com The reaction is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species, which then undergoes oxidative addition with the electrophile. Transmetalation with the organometallic nucleophile, followed by reductive elimination, delivers the coupled product and regenerates the nickel catalyst. nih.gov

Table 2: Examples of Nickel-Catalyzed Reactions in Heterocyclic Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Ni(cod)₂ / DCYPE | C-H Activation / Annulation | Indoline and alkyne | Synthesis of polyarylcarbazoles | nih.gov |

| NiCl₂(dppp) | C-O Cross-Coupling | Methoxy-substituted carbazole and MeMgBr | Cleavage of C(aryl)-O bond to form C-C bond | researchgate.net |

| NiBr₂·3H₂O / dtbbpy / PhSiH₃ | C-O Cross-Coupling | (Hetero)aryl halides and alcohols | Thermal catalysis without photoredox | acs.org |

| Ni(OTf)₂ / BiOx | Kumada Cross-Coupling | Benzylic sulfonamides and Grignard reagents | Activation of C-N bond precursors | nih.gov |

This table illustrates the versatility of nickel catalysis in synthesizing and functionalizing heterocyclic compounds, including carbazoles.

Purification and Isolation Techniques for Functionalized Carbazoles

Following the synthesis of functionalized carbazoles such as 9H-Carbazol-2-ol, 6-bromo-9-methyl-, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, catalysts, and reaction byproducts. The most common and effective methods for the purification of carbazole derivatives are solvent crystallization and column chromatography. atlantis-press.comnih.gov

Solvent Crystallization/Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but show low solubility for the product at room temperature or below, while impurities remain in solution. atlantis-press.comgoogle.com For carbazole and its derivatives, which are often obtained from crude anthracene (B1667546) fractions in industrial settings, separating them from structurally similar polycyclic aromatic hydrocarbons is a key challenge. sci-hub.seresearchgate.net

Common solvents and conditions include:

Solvents: Xylene, chlorobenzene, tetrachloroethylene (B127269) (TCE), dimethylformamide (DMF), ethanol, and acetonitrile are frequently employed. atlantis-press.comsci-hub.senih.gov The selection depends on the specific polarity and solubility profile of the functionalized carbazole.

Process: The crude product is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly. The purified compound crystallizes out of the solution and can be collected by filtration. atlantis-press.com The process can be repeated to achieve higher purity. For instance, a procedure for purifying crude carbazole involves dissolving it at 85°C in a solvent like xylene and then cooling it to 25°C over a period of time to induce crystallization. atlantis-press.com

Column Chromatography: For separating complex mixtures or when crystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) flows through it. nih.govmdpi.com

Key parameters for purifying carbazoles include:

Stationary Phase: Silica gel (100-200 or 200-300 mesh) is the most common stationary phase. mdpi.com

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. nih.govnih.govgoogle.com The ratio is optimized to achieve good separation; starting with a low polarity mixture and gradually increasing the polarity (gradient elution) is a common practice. For example, a crude product might be purified using a gradient of 0% to 50% ethyl acetate in dichloromethane (B109758) or hexane. nih.gov The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 3: Common Purification Techniques for Carbazole Derivatives

| Technique | Stationary Phase | Solvent/Eluent System | Application Notes | Reference |

| Solvent Crystallization | N/A | Xylene, DMF | Optimal conditions: dissolve at 85°C, cool to 25°C. | atlantis-press.com |

| Solvent Crystallization | N/A | Chlorobenzene | Found to be an ideal solvent for carbazole refining, yielding high purity crystals. | sci-hub.se |

| Column Chromatography | Silica Gel | Ethyl acetate / Hexane | Used to separate 4-bromo-2-nitrobiphenyl, a carbazole precursor. | google.com |

| Column Chromatography | Silica Gel | Ethyl acetate / Dichloromethane | Flash column chromatography used to purify N-substituted carbazole derivatives. | nih.gov |

| Recrystallization | N/A | Acetonitrile | Used to purify 6-aryl-1,4-dimethyl-9H-carbazoles after synthesis. | nih.gov |

Chemical Reactivity and Transformation Studies of 9h Carbazol 2 Ol, 6 Bromo 9 Methyl

Reactivity of the C2-Hydroxyl Group

The phenolic hydroxyl group at the C2 position is a primary site for functionalization. Its reactivity is characteristic of phenols, allowing for modifications such as alkylation, acylation, and oxidation, which can significantly alter the molecule's properties.

O-Alkylation Reactions

O-alkylation of the C2-hydroxyl group introduces an ether linkage, a common strategy to modify solubility, lipophilicity, and biological activity. These reactions typically proceed via a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile towards an alkyl halide.

Common reagents and conditions for O-alkylation include:

Alkylating Agents: A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) can be employed.

Bases: The choice of base is crucial and ranges from milder carbonates (e.g., potassium carbonate, cesium carbonate) to stronger hydrides (e.g., sodium hydride) for complete deprotonation.

Solvents: Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are typically used to facilitate the reaction.

The table below summarizes representative O-alkylation reactions.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetone | 6-bromo-2-methoxy-9-methyl-9H-carbazole |

| Ethyl Bromide | NaH | DMF | 6-bromo-2-ethoxy-9-methyl-9H-carbazole |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 6-bromo-2-(benzyloxy)-9-methyl-9H-carbazole |

This table is generated based on typical Williamson ether synthesis conditions and may not reflect experimentally verified data for this specific compound.

O-Acylation and Esterification Reactions

The C2-hydroxyl group can be readily converted into an ester through O-acylation. This transformation is often used to introduce new functional groups or to act as a protecting group strategy. The reaction typically involves an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.

Key aspects of O-acylation include:

Acylating Agents: Acetyl chloride, acetic anhydride, and benzoyl chloride are common examples.

Bases: Tertiary amines like triethylamine (B128534) or pyridine (B92270) are frequently used as catalysts and acid scavengers.

The following table illustrates typical O-acylation reactions.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | (6-bromo-9-methyl-9H-carbazol-2-yl) acetate (B1210297) |

| Acetic Anhydride | Pyridine | - | (6-bromo-9-methyl-9H-carbazol-2-yl) acetate |

| Benzoyl Chloride | Pyridine | Chloroform | (6-bromo-9-methyl-9H-carbazol-2-yl) benzoate |

This table represents common acylation conditions and is for illustrative purposes.

Oxidation Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures or participate in oxidative coupling reactions. The specific outcome depends on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 9H-Carbazol-2-ol, 6-bromo-9-methyl- are not widely documented, general principles of phenol (B47542) oxidation can be applied.

Potential oxidation pathways include:

One-electron oxidation: Reagents like Fremy's salt or certain metal complexes can generate a phenoxyl radical, which can then dimerize or undergo further reactions.

Two-electron oxidation: Stronger oxidizing agents could potentially lead to the formation of a carbazole-quinone derivative, although this would require significant disruption of the aromatic system.

Reactivity of the C6-Bromine Substituent

The bromine atom at the C6 position is a versatile handle for introducing further complexity to the carbazole (B46965) core, primarily through cross-coupling reactions and the formation of organometallic species.

Nucleophilic Aromatic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult, the bromine at the C6 position can be replaced under certain conditions, particularly through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex aromatic compounds.

Examples of such reactions include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C6 position.

Suzuki Coupling: This powerful reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or ester), forming a new C-C bond.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene product.

The table below provides an overview of potential cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 6-phenyl-9-methyl-9H-carbazol-2-ol |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / BINAP | 6-(phenylamino)-9-methyl-9H-carbazol-2-ol |

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 6-styryl-9-methyl-9H-carbazol-2-ol |

This table is illustrative of common cross-coupling reactions and the expected product types.

Formation of Organometallic Intermediates

The C6-bromine can be converted into highly reactive organometallic intermediates, which can then be treated with various electrophiles to introduce a wide range of substituents.

Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, 6-(chloromagnesio)-9-methyl-9H-carbazol-2-ol. This intermediate is a powerful nucleophile that can react with electrophiles such as aldehydes, ketones, and carbon dioxide. However, the presence of the acidic phenolic proton would require protection or the use of excess Grignard reagent.

Lithiation: Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures, can generate the C6-lithiated carbazole. researchgate.net This highly reactive intermediate can be quenched with a variety of electrophiles. For instance, reaction with dimethylformamide (DMF) followed by an acidic workup would yield the corresponding aldehyde. researchgate.net The acidic proton of the hydroxyl group complicates this transformation, often necessitating a protection-deprotection sequence or the use of at least two equivalents of the organolithium reagent.

These transformations underscore the synthetic utility of 9H-Carbazol-2-ol, 6-bromo-9-methyl- as a scaffold for creating diverse and complex molecules for scientific investigation.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The bromine atom at the C6 position of the carbazole ring is a key handle for molecular elaboration through palladium-catalyzed cross-coupling reactions. As an aryl bromide, it readily participates in a range of such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. chim.itwikipedia.org

Common palladium-catalyzed reactions applicable to the C6-bromo position include the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgresearchgate.netrsc.org The Suzuki-Miyaura coupling, for instance, would involve the reaction of the bromo-carbazole with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl structure. wikipedia.orglibretexts.org The Mizoroki-Heck reaction allows for the introduction of an alkene substituent at the C6 position by coupling with an olefin under palladium catalysis. rsc.orgwikipedia.orgorganic-chemistry.org Furthermore, the Buchwald-Hartwig amination provides a direct route to C6-amino-substituted carbazoles by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgyoutube.com

The choice of palladium catalyst and ligands is crucial for the success of these reactions, with various phosphine-based ligands and N-heterocyclic carbenes (NHCs) being employed to enhance catalytic activity and stability. wikipedia.orgorganic-chemistry.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Expected Product at C6 |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl, Heteroaryl, Alkenyl, Alkyl |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Substituted Alkene |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, XPhos | -NR¹R² |

Reactivity at the 9-Methyl Position

The methyl group attached to the carbazole nitrogen at the 9-position, while not a classical benzylic group, exhibits its own characteristic reactivity. This group can undergo functionalization, most notably through oxidative pathways.

Studies on the metabolism of N-methylcarbazole have shown that the N-methyl group can be hydroxylated to form N-hydroxymethylcarbazole. psu.edunih.gov This transformation represents a form of aliphatic hydroxylation and is a key step in the N-demethylation of the compound, leading to the formation of the corresponding N-H carbazole and formaldehyde. nih.gov This metabolic process highlights the potential for controlled chemical oxidation of the 9-methyl group to introduce a hydroxyl functionality, which can then serve as a point for further synthetic modifications.

While direct halogenation or other typical benzylic functionalizations are less common for the N-methyl group of carbazoles compared to a benzylic carbon, the potential for oxidative functionalization is a significant aspect of its reactivity.

Reactivity of the Carbazole Nitrogen (N-H, if applicable, or N-methyl activation)

Due to the presence of a methyl group at the 9-position, 9H-Carbazol-2-ol, 6-bromo-9-methyl- does not possess an acidic N-H proton. Therefore, deprotonation and the subsequent anion chemistry typical for N-unsubstituted carbazoles are not applicable to this compound. The nitrogen lone pair is involved in the aromatic system of the carbazole ring, contributing to its electronic properties.

Direct electrophilic attack on the nitrogen atom of a 9-methylcarbazole (B75041) is generally challenging. The nitrogen's lone pair of electrons is delocalized into the aromatic π-system, which reduces its nucleophilicity. Additionally, the methyl group provides some steric hindrance around the nitrogen atom. However, certain reactions can lead to the functionalization at the nitrogen position, often through displacement of the methyl group or through more complex reaction pathways. For instance, the synthesis of other N-substituted carbazoles, such as 9-benzyl-9H-carbazole, typically proceeds via nucleophilic substitution on an N-H carbazole rather than by electrophilic attack on an N-methylated derivative. researchgate.net

Electrophilic Aromatic Substitution on the Carbazole Ring

The carbazole ring system is susceptible to electrophilic aromatic substitution, and the regioselectivity of this reaction on 9H-Carbazol-2-ol, 6-bromo-9-methyl- is governed by the directing effects of the existing substituents. wikipedia.org The substituents present are:

-OH at C2: A strongly activating, ortho, para-directing group.

-Br at C6: A deactivating, but ortho, para-directing group.

N-methylated pyrrole (B145914) ring: The nitrogen atom donates electron density to the aromatic system, making the carbazole nucleus more reactive than benzene (B151609) and directing electrophiles to certain positions.

In carbazole itself, electrophilic substitution typically occurs at the C3 and C6 positions, which are para to the nitrogen atom. youtube.com For the title compound, the powerful activating and directing effect of the hydroxyl group at C2 will be dominant. The -OH group strongly directs incoming electrophiles to its ortho (C1 and C3) and para (C5) positions.

Considering the combined effects:

C1: Ortho to the -OH group, likely activated.

C3: Ortho to the -OH group and para to the nitrogen, a highly activated position.

C5: Para to the -OH group and ortho to the -Br group.

C7: Ortho to the -Br group.

C8: Meta to the -OH group and ortho to the nitrogen.

The most probable sites for electrophilic attack would be the C1 and C3 positions due to the strong activation by the C2-hydroxyl group. The C3 position is particularly favored as it is also para to the ring nitrogen. The Vilsmeier-Haack reaction (formylation) on 9-substituted carbazoles, for example, is known to proceed at the C3 position. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Substituents | Predicted Reactivity |

| C1 | Ortho to -OH (activating) | Highly Favorable |

| C3 | Ortho to -OH (activating), Para to Nitrogen (activating) | Most Favorable |

| C4 | Meta to -OH | Unfavorable |

| C5 | Para to -OH (activating), Ortho to -Br (directing) | Favorable |

| C7 | Ortho to -Br (directing) | Moderately Favorable |

| C8 | Meta to -Br, Ortho to Nitrogen (activating) | Moderately Favorable |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental overview of the molecule's structure. In the ¹H NMR spectrum of 6-bromo-9-methyl-9H-carbazol-2-ol, distinct signals corresponding to each unique proton are observed. The chemical shift (δ) of these signals indicates the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons. For instance, the methyl protons on the nitrogen atom typically appear as a singlet, while the aromatic protons exhibit more complex splitting patterns due to coupling with their neighbors.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the aromatic rings. HSQC spectra correlate each proton with its directly attached carbon atom, providing an unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-bromo-9-methyl-9H-carbazol-2-ol

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 | 7.85 | d | 115.2 |

| 3 | 6.90 | dd | 110.8 |

| 4 | 7.25 | d | 120.1 |

| 5 | 7.95 | d | 122.5 |

| 7 | 7.40 | dd | 112.9 |

| 8 | 7.60 | d | 125.4 |

| N-CH₃ | 3.75 | s | 29.5 |

| C-2 (OH) | - | - | 150.3 |

| C-6 (Br) | - | - | 115.8 |

| C-4a | - | - | 123.7 |

| C-4b | - | - | 124.1 |

| C-8a | - | - | 140.2 |

| C-9a | - | - | 141.5 |

Note: This data is hypothetical and for illustrative purposes.

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure in its crystalline form. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and line shapes of the NMR signals, which are influenced by the local environment and intermolecular interactions in the solid state. Although specific polymorphic studies on 6-bromo-9-methyl-9H-carbazol-2-ol are not widely reported, ssNMR remains a powerful, albeit less commonly utilized, tool for its comprehensive characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For 6-bromo-9-methyl-9H-carbazol-2-ol (C₁₃H₁₀BrNO), HRMS would be used to confirm its elemental formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Table 2: HRMS Data for 6-bromo-9-methyl-9H-carbazol-2-ol

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)]⁺ | 290.9997 | 291.0001 |

| [M(⁸¹Br)]⁺ | 292.9976 | 292.9980 |

Note: This data is hypothetical and for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of 6-bromo-9-methyl-9H-carbazol-2-ol is selected and then subjected to fragmentation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. For example, common fragmentation pathways might include the loss of the methyl group (CH₃), the bromine atom (Br), or the hydroxyl group (OH), providing evidence for the presence and connectivity of these functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the functional groups within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed versus the frequency, providing a characteristic pattern of absorption bands.

For 6-bromo-9-methyl-9H-carbazol-2-ol, key functional groups that can be identified by IR spectroscopy include the O-H stretch of the hydroxyl group, typically appearing as a broad band around 3200-3600 cm⁻¹. The N-H stretching vibration, characteristic of the carbazole (B46965) moiety, is absent due to the methyl substitution on the nitrogen atom. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the carbazole ring and the C-Br stretch would also give rise to characteristic absorption bands.

Raman spectroscopy provides similar information but is based on the inelastic scattering of light. Some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, making the two techniques complementary. For instance, the symmetric vibrations of the carbazole ring system might be more prominent in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for 6-bromo-9-methyl-9H-carbazol-2-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Aromatic | C-H Stretch | 3000-3100 |

| Aromatic | C=C Stretch | 1400-1600 |

| Alkyl | C-H Stretch | 2850-2960 |

| Aryl Ether | C-O Stretch | 1200-1275 |

| Aryl Halide | C-Br Stretch | 500-600 |

Note: This data is hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By measuring the absorption of UV and visible light, this method provides insights into the extent of conjugation and the electronic nature of the carbazole ring system as modified by its substituents.

The UV-Vis spectrum of a carbazole derivative is characterized by distinct absorption bands corresponding to π-π* and n-π* transitions. The core carbazole structure exhibits strong absorption in the UV region. The introduction of a bromine atom, a methyl group, and a hydroxyl group at specific positions on the carbazole scaffold is expected to modulate the electronic properties and, consequently, the absorption spectrum. The auxochromic hydroxyl group and the chromophoric bromine atom, in particular, can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and changes in the molar absorptivity (ε).

A detailed analysis of the UV-Vis spectrum of 6-bromo-9-methyl-9H-carbazol-2-ol would reveal the precise effects of this substitution pattern on the electronic transitions, offering valuable information on the delocalization of π-electrons across the molecule.

Illustrative UV-Vis Spectral Data for a Related Carbazole Derivative

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Solvent |

| 234 | 4.6 | Ethanol |

| 256 | 4.3 | Ethanol |

| 285 | 4.0 | Ethanol |

| 293 | 4.1 | Ethanol |

| 327 | 3.6 | Ethanol |

| 339 | 3.6 | Ethanol |

Data for 9-methyl-9H-carbazole. Source: NIST WebBook

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For 6-bromo-9-methyl-9H-carbazol-2-ol, a single-crystal X-ray diffraction analysis would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and cell parameters. This data would confirm the connectivity of the atoms and the substitution pattern on the carbazole ring. Furthermore, it would reveal the planarity of the carbazole system and the orientation of the methyl and hydroxyl groups. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom, which dictate the crystal packing, would also be elucidated.

Representative Crystallographic Data for a Brominated Carbazole Derivative

Specific crystallographic data for 6-bromo-9-methyl-9H-carbazol-2-ol is not publicly documented. However, to illustrate the type of information obtained from such an analysis, the following table presents crystallographic data for 3-bromo-9-ethyl-9H-carbazole.

| Parameter | Value |

| Chemical Formula | C14H12BrN |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.263 (16) |

| b (Å) | 7.745 (8) |

| c (Å) | 20.41 (2) |

| Volume (ų) | 2413 (5) |

| Z | 8 |

Data for 3-bromo-9-ethyl-9H-carbazole. Source: Acta Crystallographica Section E

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques routinely used in the analysis of carbazole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For 6-bromo-9-methyl-9H-carbazol-2-ol, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. HPLC is crucial for determining the purity of a synthesized batch of the compound by detecting and quantifying any impurities. While commercial suppliers of 6-bromo-9-methyl-9H-carbazol-2-ol indicate the availability of HPLC data, the specific chromatograms and purity reports are not publicly accessible.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the carbazole core, 6-bromo-9-methyl-9H-carbazol-2-ol may be amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase its volatility. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time in GC is a key identifier. The NIST WebBook indicates the availability of gas chromatography data for the parent compound, 9-methyl-9H-carbazole, which serves as a reference for the chromatographic behavior of this family of compounds.

Theoretical and Computational Chemistry of 9h Carbazol 2 Ol, 6 Bromo 9 Methyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 9H-Carbazol-2-ol, 6-bromo-9-methyl-, DFT calculations would be employed to determine its optimized ground state geometry, bond lengths, bond angles, and dihedral angles. Key properties such as the total energy, dipole moment, and Mulliken atomic charges would also be calculated. These results are typically presented in a tabular format for clarity.

Table 1: Calculated Ground State Properties of 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

| Property | Value |

|---|---|

| Total Energy | Data not available |

| Dipole Moment | Data not available |

Ab Initio Methods for Electronic Configuration

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) would provide a detailed description of the electronic configuration of 9H-Carbazol-2-ol, 6-bromo-9-methyl-. This would include the energies and compositions of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its potential application in electronic devices. An analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.

Table 2: Frontier Molecular Orbital Energies for 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the molecular structure.

Table 3: Calculated 1H and 13C NMR Chemical Shifts (ppm) for 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

| Atom | Calculated Chemical Shift (ppm) |

|---|

Simulated IR and Raman Spectra

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of the vibrational bands in the IR and Raman spectra. This simulated data is instrumental in interpreting experimental spectra and assigning specific vibrational modes to the observed peaks.

Table 4: Calculated Vibrational Frequencies (cm-1) for 9H-Carbazol-2-ol, 6-bromo-9-methyl- (Data Not Available)

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Raman Activity |

|---|

Theoretical UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of 9H-Carbazol-2-ol, 6-bromo-9-methyl- can be theoretically predicted using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). This computational method is widely used to approximate the excited states of molecules and to simulate their UV-Vis spectra. For carbazole (B46965) derivatives, the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p).

The theoretical UV-Vis spectrum of 9H-Carbazol-2-ol, 6-bromo-9-methyl- is expected to be dominated by π-π* transitions characteristic of the carbazole aromatic system. The positions of the absorption maxima (λmax) are influenced by the substituents on the carbazole core. The electron-donating hydroxyl (-OH) and methyl (-CH3) groups, along with the electron-withdrawing but also π-donating bromo (-Br) group, will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths.

Based on studies of similarly substituted carbazoles, the main absorption bands are anticipated in the range of 290-360 nm. researchgate.netdergipark.org.tr The N-methylation is known to cause a slight bathochromic (red) shift compared to the N-H analogue. The hydroxyl and bromo substituents will further influence the electronic transitions. A representative table of theoretical absorption data, analogous to what would be expected for 9H-Carbazol-2-ol, 6-bromo-9-methyl-, is presented below.

Table 1: Representative Theoretical UV-Vis Absorption Data for a Substituted Carbazole Derivative in Solution (Calculated using TD-DFT/B3LYP)

| Transition | Wavelength (λmax) [nm] | Oscillator Strength (f) |

| S0 → S1 | 355 | 0.045 |

| S0 → S2 | 330 | 0.080 |

| S0 → S3 | 298 | 0.650 |

| S0 → S4 | 265 | 0.350 |

This data is illustrative and based on typical values for functionalized carbazoles.

Theoretical emission spectra, corresponding to fluorescence, can also be computed by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The resulting emission wavelength is expected to be red-shifted with respect to the lowest energy absorption, a phenomenon known as the Stokes shift.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.netnih.gov

For 9H-Carbazol-2-ol, 6-bromo-9-methyl-, the MESP surface would reveal several key features:

Negative Potential: The most negative potential (red) is expected to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This region would be a primary site for hydrogen bonding interactions. A lesser degree of negative potential would also be associated with the π-system of the carbazole rings and the nitrogen atom.

Positive Potential: A region of strong positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor.

Halogen Bonding: The bromine atom will exhibit a region of positive potential on its outermost surface, known as a σ-hole, making it capable of engaging in halogen bonding with nucleophiles.

Neutral/Slightly Negative Potential: The aromatic rings and the methyl group would generally exhibit green to yellowish-green colors, indicating a relatively neutral to slightly electron-rich character.

The MESP analysis provides a qualitative prediction of how the molecule will interact with other molecules, such as solvents, receptors, or reactants. rsc.org For instance, the distinct positive and negative regions on the hydroxyl group highlight its amphiprotic nature, capable of both donating and accepting hydrogen bonds.

Reaction Mechanism and Transition State Studies

Computational Elucidation of Reaction Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of carbazole derivatives. A plausible synthetic route to 9H-Carbazol-2-ol, 6-bromo-9-methyl- could involve several steps, each of which can be modeled computationally. For instance, a common strategy for carbazole synthesis is the Graebe-Ullmann reaction or transition-metal-catalyzed cyclizations. nih.govyoutube.com

Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of a proposed reaction. This involves:

Geometry Optimization: Calculating the minimum energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. Common algorithms for this include synchronous transit-guided quasi-Newton (STQN) methods.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found transition state correctly connects the desired reactant and product minima.

For example, in a palladium-catalyzed intramolecular C-H amination to form the carbazole ring, computational studies could identify the key intermediates in the catalytic cycle, such as oxidative addition, reductive elimination, and ligand exchange steps. researchgate.net These studies provide detailed insights into the feasibility of a reaction pathway and can help in optimizing reaction conditions.

Activation Energy and Reaction Rate Constant Calculations

Once the transition state for a reaction step has been identified and verified, its energy relative to the reactants can be used to calculate the activation energy (Ea) of that step. The activation energy is a critical parameter that determines the rate of a chemical reaction.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Carbazole Synthesis Step

| Reaction Step | Computational Method | Activation Energy (Ea) [kcal/mol] |

| C-N Bond Formation | B3LYP/6-31G(d) | 25.4 |

| Aromatization | M06-2X/def2-TZVP | 15.2 |

This data is hypothetical and serves to illustrate the output of such calculations.

Furthermore, using the principles of Transition State Theory (TST), the reaction rate constant (k) can be estimated. This requires the calculation of vibrational frequencies for the reactant and transition state structures to determine the zero-point vibrational energies (ZPVE) and the partition functions. These calculations allow for a more quantitative comparison of different reaction pathways and can predict the temperature dependence of the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 9H-Carbazol-2-ol, 6-bromo-9-methyl- are important for its properties and interactions. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers between them. For the target molecule, the primary sources of conformational flexibility are the rotation around the C-O bond of the hydroxyl group and the C-N bond of the N-methyl group.